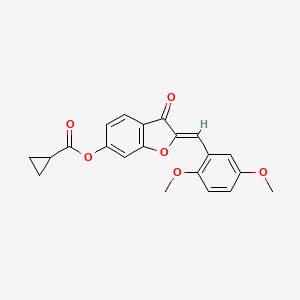![molecular formula C18H12N2O5 B2391348 2-[2-(1,3-ジオキソイソインドール-2-イル)オキシェチル]イソインドール-1,3-ジオン CAS No. 74651-76-6](/img/structure/B2391348.png)
2-[2-(1,3-ジオキソイソインドール-2-イル)オキシェチル]イソインドール-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule of the title compound, C20H16N2O5, has phthalimide fragments that are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions and aromatic π-π stacking interactions with a centroid-centroid distance of 3.6189 (7) Å .
Molecular Structure Analysis
The phthalimide fragments of the molecule are almost planar and make a dihedral angle of 53.64 (3)° . The molecular and crystal structures are stabilized by weak intermolecular interactions and aromatic π-π stacking interactions .作用機序
The exact mechanism of action of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory molecules. In addition, 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione have been studied extensively in a variety of cell types and animal models. In general, 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been found to possess anti-apoptotic, anti-angiogenic, and anti-metastatic activities. Furthermore, 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione has been found to possess neuroprotective, cardioprotective, and hepatoprotective effects.
実験室実験の利点と制限
The use of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available commercially. Second, it is relatively stable and can be stored for long periods of time. Third, it can be used in a wide range of experimental models, including cell cultures, animal models, and in vitro assays. However, there are also some limitations to its use in laboratory experiments. For example, it is not always possible to determine the exact concentration of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione required to produce a desired effect, and it may not be suitable for use in certain types of experiments due to its potential toxicity.
将来の方向性
There are a number of potential future directions for the use of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione in scientific research. For example, further research is needed to investigate the precise mechanism of action of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione and to determine the exact concentrations required for various therapeutic applications. In addition, further research is needed to explore the potential of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione for use in the treatment of other diseases and conditions, such as diabetes, obesity, and Alzheimer’s disease. Finally, further research is needed to investigate the potential side effects of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione and to develop methods for the safe and effective delivery of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione to target tissues.
合成法
2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-chloro-3-methyl-1,3-dioxoisoindole with ethyl-2-hydroxyethyl ether in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in yields of up to 88%. Other methods for the synthesis of 2-[2-(1,3-Dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione include the reaction of 2-chloro-3-methyl-1,3-dioxoisoindole with ethyl-2-hydroxyethyl ether in the presence of a base, such as sodium hydroxide, and the reaction of 2-chloro-3-methyl-1,3-dioxoisoindole with ethyl-2-hydroxyethyl ether in the presence of a base, such as sodium hydroxide.
科学的研究の応用
結晶学および分子構造
化合物の分子は、r.m.s. 偏差が 0.018 Å および 0.020 Å であり、53.64 (3)°の二面角を形成する 。 分子構造および結晶構造は、弱い分子間 C-H⋯O、C-H⋯π および C=O⋯π 相互作用、および芳香族 π-π スタッキング相互作用によって安定化される .
チオセミカルバゾンの合成のための前駆体
この化合物は、糖部分を含むチオセミカルバゾンの合成のための貴重な前駆体である .
新規フタリミド誘導体の合成
この化合物は、N-(1,3-ジオキソイソインドリン-2-イル)-2-(2-メチル-4-オキソキナゾリン-3(4H)-イル)アセトアミドおよび N-(1,3-ジオキソイソインドリン-2-イル)チオフェン-2-カルボキサミドなどの新規フタリミド誘導体の合成に使用されてきた .
ヘキサヒドロフタリミド誘導体の合成
また、ヘキサヒドロフタリミド誘導体である N-(1,3-ジオキソヘキサヒドロ-1H-イソインドール-2(3H)-イル)-2-(2-メチル-4-オキソキナゾリン-3(4H)-イル)アセトアミドの合成にも使用されてきた .
特性
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-25-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHJNGVYBUZPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

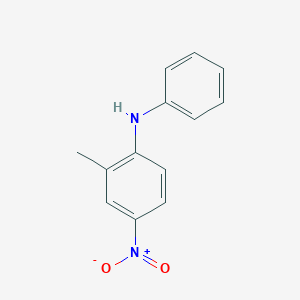
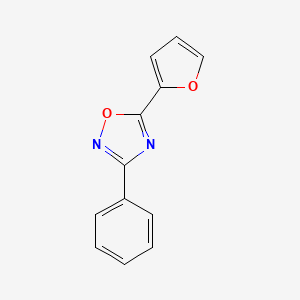
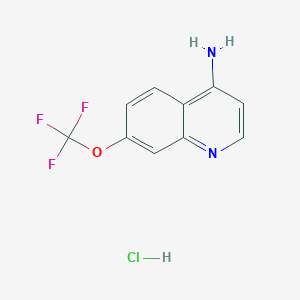
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
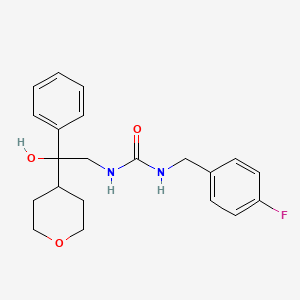

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

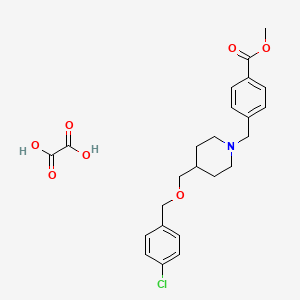
![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
